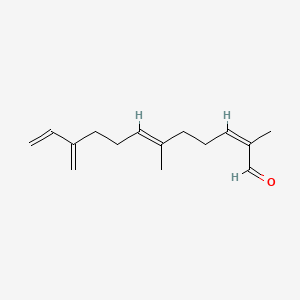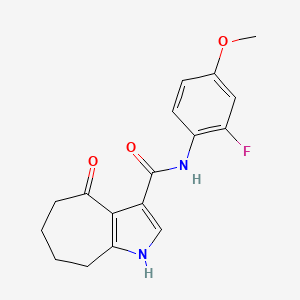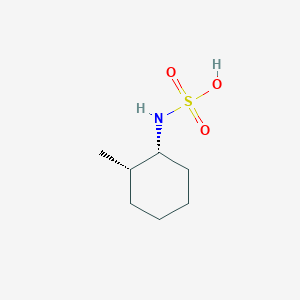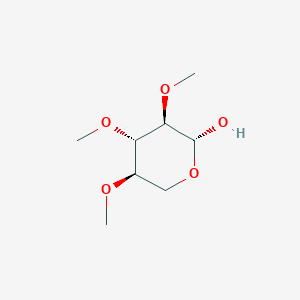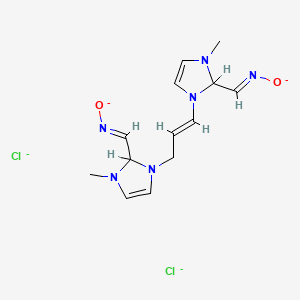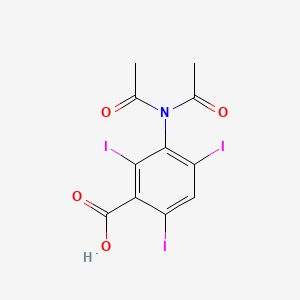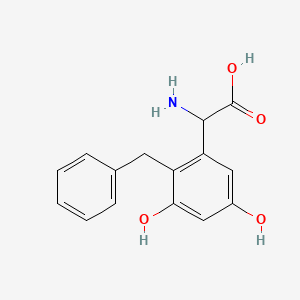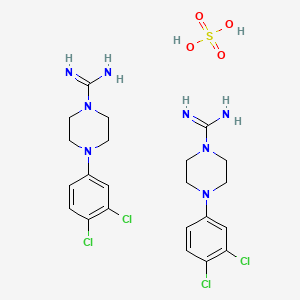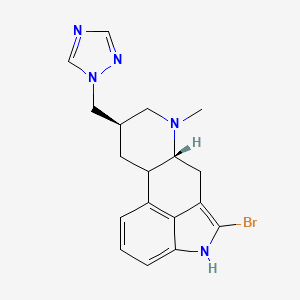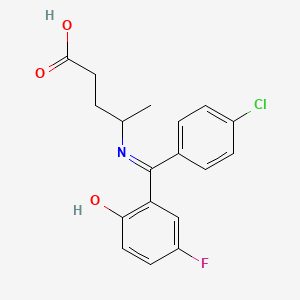
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds Pyrrolidines are known for their versatility in medicinal chemistry and are often used as scaffolds for the development of biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenoxymethylphenylpropyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine . Subsequent functionalization steps introduce the phenoxymethylphenylpropyl group.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, with parameters such as temperature, pressure, and catalyst composition being optimized. The final product is typically purified through multistage purification processes, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxymethylphenylpropyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with different chemical properties and applications.
Pyrrolizidine: Contains two fused pyrrolidine rings and is known for its biological activity.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness
Pyrrolidine, 1-(3-(p-(phenoxymethyl)phenyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
102239-24-7 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-[3-[4-(phenoxymethyl)phenyl]propyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-8-20(9-3-1)22-17-19-12-10-18(11-13-19)7-6-16-21-14-4-5-15-21/h1-3,8-13H,4-7,14-17H2 |
Clé InChI |
MZQJOAYHADUEEB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


